3-(4-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
3-(4-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzene ring fused with a chromene and oxazine ring system. The presence of a methoxyphenethyl group adds to its complexity and potential reactivity. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromene Ring: The initial step involves the formation of the chromene ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions.
Introduction of the Oxazine Ring: The next step involves the introduction of the oxazine ring. This can be accomplished by reacting the chromene intermediate with an amine and a suitable carbonyl compound under basic conditions.
Addition of the Methoxyphenethyl Group: The final step involves the addition of the methoxyphenethyl group. This can be achieved through a nucleophilic substitution reaction using a suitable methoxyphenethyl halide and the oxazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
3-(4-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be compared with other similar compounds, such as:
3-(4-methoxyphenethyl)-3,4-dihydro-2H-benzo[3,4]chromen-6-one: This compound lacks the oxazine ring and has different chemical properties and reactivity.
3-(4-methoxyphenethyl)-3,4,7,8-tetrahydro-2H-benzo[3,4]chromen-6-one: This compound has a similar structure but lacks the oxazine ring, leading to different biological activities.
3-(4-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H-benzo[3,4]chromen-6-one: This compound lacks the oxazine ring and has different chemical and biological properties.
The uniqueness of this compound lies in its complex structure, which imparts unique chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C24H25NO4 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C24H25NO4/c1-27-17-8-6-16(7-9-17)12-13-25-14-21-22(28-15-25)11-10-19-18-4-2-3-5-20(18)24(26)29-23(19)21/h6-11H,2-5,12-15H2,1H3 |
InChI Key |
PLQRJRHKKAALQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=O)C5=C4CCCC5)OC2 |
Origin of Product |
United States |
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